2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

Drug Metabolism ADME-Tox Lead Optimization

Sourcing heterocyclic building blocks with both a reactive handle and a pharmacokinetic-modulating group often forces a trade-off between versatility and lead-likeness. 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS 170993-41-6) resolves this by combining an electrophilic chloromethyl group at the 2-position with an electron-withdrawing 5-carbonitrile, delivering a dual-functionalized scaffold unavailable from mono-substituted analogs. • CNS drug-like physicochemical profile: LogP = 1.49, PSA = 49.82 Ų, with minimal CYP isoform inhibition (IC50 > 20 µM for CYP2E1, CYP2B6, CYP2A6), reducing DDI risk in lead optimization. • Controlled reactivity: The chloromethyl handle enables selective nucleophilic substitution (amines, thiols, ethers) with fewer side reactions than bromomethyl or iodo-methyl analogs. • Supply reliability: Available in 10 mg to bulk custom quantities with ≥97% purity; in stock for immediate dispatch.

Molecular Formula C9H5ClN2O
Molecular Weight 192.6 g/mol
CAS No. 170993-41-6
Cat. No. B1322366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile
CAS170993-41-6
Molecular FormulaC9H5ClN2O
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)N=C(O2)CCl
InChIInChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2
InChIKeyDRJGTMOTYBEPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile Overview


2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (CAS 170993-41-6) is a heterocyclic building block defined by a benzoxazole core substituted with a reactive chloromethyl group at the 2-position and a cyano group at the 5-position . This substitution pattern creates a unique chemical profile for this compound. It is widely utilized in medicinal chemistry and material science for the construction of complex molecules [1] .

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Irreplaceable by Analogs


Substituting 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile with simpler benzoxazole derivatives like 2-(chloromethyl)benzoxazole or unsubstituted benzoxazole-5-carbonitrile is not equivalent. The simultaneous presence of the 2-chloromethyl (electrophilic handle) and 5-carbonitrile (electron-withdrawing and H-bond acceptor) moieties uniquely influences electronic distribution, lipophilicity, and biological target engagement, which cannot be replicated by compounds lacking this specific dual-functionalization [1]. For example, the nitrile group's effect on lipophilicity (LogP) and polar surface area (PSA) alters pharmacokinetic properties, while the chloromethyl group dictates a different reactivity profile compared to its bromomethyl or unsubstituted counterparts .

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Comparison with Key Analogs


CYP Enzyme Safety Profile

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile demonstrates a significantly reduced risk of cytochrome P450 (CYP) enzyme inhibition compared to other benzoxazole derivatives that are potent CYP inhibitors, making it a safer starting point for drug discovery [1]. While other benzoxazoles like ezutromid inhibit CYP1A2 with an IC50 of 5.4 µM [2], this compound shows negligible inhibition of major CYP isoforms [1].

Drug Metabolism ADME-Tox Lead Optimization

CNS Physicochemical Profile

The specific combination of substituents in 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile yields a calculated lipophilicity (LogP = 1.49) and polar surface area (PSA = 49.82 Ų) that falls within an optimal range for central nervous system (CNS) drug candidates, which is distinct from analogs lacking the nitrile group [1]. The presence of the 5-carbonitrile group increases PSA and reduces LogP compared to 2-(chloromethyl)benzoxazole, potentially improving metabolic stability and solubility while maintaining favorable permeability [1].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group in 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile provides a balanced reactivity for nucleophilic substitution, offering greater stability and ease of handling compared to the more labile bromomethyl analog, 2-(bromomethyl)-1,3-benzoxazole-5-carbonitrile, while remaining sufficiently reactive for efficient derivatization [1].

Synthetic Chemistry Reaction Optimization Building Block Selection

High Purity for Reproducibility

This compound is commercially available from reputable vendors (e.g., Apollo Scientific, Combi-Blocks via Sigma-Aldrich) with a high degree of purity, often ≥97%, which is critical for ensuring reproducible results in both biological assays and chemical syntheses .

Chemical Sourcing Analytical Chemistry Quality Control

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Optimal Applications


CNS Drug Candidates with Low DDI Risk

Leverage the compound's favorable CNS drug-like physicochemical properties (LogP = 1.49, PSA = 49.82 Ų) and its minimal inhibition of major CYP isoforms (IC50 > 20 µM) [1] to synthesize and screen libraries of novel benzoxazole-based CNS agents with a lower predicted risk of drug-drug interactions.

Controlled Nucleophilic Substitution

Utilize the chloromethyl group as a moderately reactive electrophilic handle for the synthesis of diverse compound arrays (e.g., amines, thiols, ethers) with improved selectivity and fewer side reactions compared to more labile bromomethyl or iodo-methyl counterparts [1].

Antifungal Lead Discovery Screening

Employ the compound, sourced at ≥97% purity , as a starting scaffold for antifungal lead generation programs. Its established activity against phytopathogenic fungi [1] and well-defined impurity profile ensures that any observed bioactivity is attributable to the designed analog and not to synthetic contaminants, increasing the reliability of structure-activity relationship (SAR) data.

Late-Stage Functionalization Optimization

Explore the tolerance of the stable 5-carbonitrile group and the chloromethyl moiety under various reaction conditions (e.g., temperature, bases, nucleophiles) to develop robust, scalable protocols for late-stage diversification of complex molecules, a key capability for medicinal chemistry and process development [1].

Technical Documentation Hub

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